molecular formula C13H20Cl2N2O B1462700 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride CAS No. 1172514-73-6

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride

Cat. No.: B1462700
CAS No.: 1172514-73-6
M. Wt: 291.21 g/mol
InChI Key: UGRZRKVRMVZGIU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O and its molecular weight is 291.21 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride, also known by its CAS number 1172514-73-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20Cl2N2O, with a molecular weight of approximately 291.22 g/mol. The presence of a chloro group and a dimethylamino moiety suggests that this compound may interact with various biological targets, potentially affecting neurotransmitter systems and cellular signaling pathways.

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit significant interactions with opioid receptors, particularly the μ-opioid receptor (MOR). These interactions are crucial for understanding the compound's analgesic potential and possible side effects.

  • Opioid Receptor Interaction :
    • The compound has been evaluated for its binding affinity to opioid receptors. Studies have shown that modifications in the structure can influence the potency and selectivity towards MOR and other receptors involved in pain modulation .
  • Analgesic Activity :
    • Preliminary studies suggest that this compound could exhibit analgesic properties comparable to known opioids, although further research is needed to establish its efficacy and safety profile in clinical settings .

The biological activity of this compound may involve multiple mechanisms:

  • Agonistic Activity : It may act as an agonist at the MOR, leading to increased pain relief through modulation of pain pathways in the central nervous system.
  • Antagonistic Properties : Some derivatives have shown antagonistic effects on other receptors, which could mitigate adverse effects commonly associated with opioid use .

Case Study 1: Analgesic Efficacy

A study published in International Journal of Molecular Sciences examined various fentanyl analogs, including compounds structurally related to this compound. The findings indicated that certain analogs demonstrated significant analgesic effects in animal models, suggesting potential for development as therapeutic agents .

Case Study 2: Toxicology Profile

Research highlighted in Current and Potential Treatments for Ubiquitous but Neglected Diseases discussed the toxicological implications of novel synthetic opioids. It emphasized the need for thorough evaluation of compounds like this compound due to their structural similarities to potent opioids which may pose risks for abuse and dependency .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds.

Compound NameBinding Affinity (Ki)Analgesic PotencyToxicity Risk
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide HClModerateModerateHigh
Fentanyl Analog ALowHighModerate
Fentanyl Analog BHighVery HighHigh

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-10(14)13(17)15-9-12(16(2)3)11-7-5-4-6-8-11;/h4-8,10,12H,9H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZRKVRMVZGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CC=C1)N(C)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.